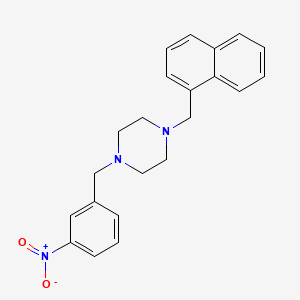
1-(Naphthalen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a naphthylmethyl group and a nitrobenzyl group attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE typically involves the following steps:
Formation of the Naphthylmethyl Intermediate: The synthesis begins with the preparation of the naphthylmethyl intermediate. This can be achieved through the reaction of naphthalene with a suitable alkylating agent under acidic conditions.
Nitration of Benzyl Group: The next step involves the nitration of the benzyl group. This is typically done by reacting benzyl chloride with nitric acid in the presence of a catalyst.
Coupling Reaction: The final step is the coupling of the naphthylmethyl intermediate with the nitrated benzyl group in the presence of piperazine. This reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
化学反応の分析
Types of Reactions
1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzyl and naphthyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl or naphthyl derivatives.
科学的研究の応用
1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.
類似化合物との比較
Similar Compounds
1-(1-NAPHTHYLMETHYL)-4-BENZYLPIPERAZINE: Lacks the nitro group, which may result in different biological activities.
1-(1-NAPHTHYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE: Similar structure but with the nitro group in a different position, potentially altering its reactivity and applications.
Uniqueness
1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable subject of study in various scientific disciplines.
特性
分子式 |
C22H23N3O2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
1-(naphthalen-1-ylmethyl)-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C22H23N3O2/c26-25(27)21-9-3-5-18(15-21)16-23-11-13-24(14-12-23)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15H,11-14,16-17H2 |
InChIキー |
RTSMPTICRHFMHY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(2E)-2-[1-(4-methoxyphenyl)-2-phenylethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10884206.png)
![N-[4-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884208.png)
-yl)methanone](/img/structure/B10884213.png)
![N-(4-{[4-(4-fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884221.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10884234.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10884238.png)
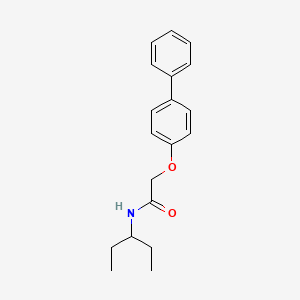
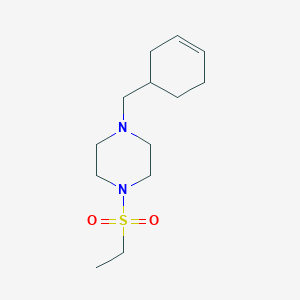
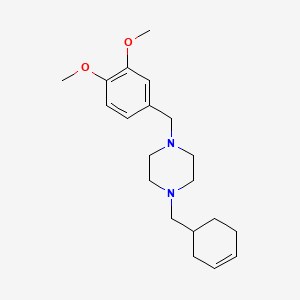
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884255.png)
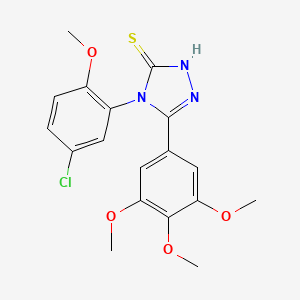
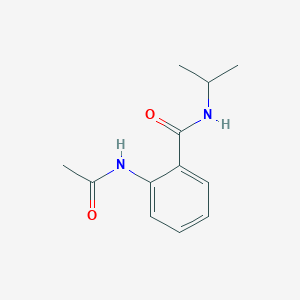
![N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide](/img/structure/B10884277.png)
![2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10884295.png)
